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The pyrazolo[1,5-a]pyrimidine framework represents a class of fused heterocyclic compounds
that have garnered significant attention in medicinal chemistry.[1] This unigue bicyclic system,
which integrates a five-membered pyrazole ring with a six-membered pyrimidine ring, serves as
a "privileged structure." This designation is attributed to its ability to bind to a wide array of
biological targets, leading to a diverse range of pharmacological activities.[1][2] Derivatives of
this scaffold are being explored as anticancer, anti-inflammatory, antiviral, and kinase-inhibiting
agents.[1][3][4][5]

This guide focuses on a specific derivative, 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-amine
(CAS Number: 2369-89-3). As a versatile chemical intermediate, its properties are of
considerable interest to researchers engaged in the synthesis of novel therapeutic agents.
Understanding its fundamental chemical characteristics, reactivity, and spectroscopic profile is
crucial for its effective utilization in drug discovery and development pipelines.

Core Chemical and Physical Properties
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The fundamental identity of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-amine is established by

its chemical formula and physical characteristics. This data provides the baseline for its

handling, storage, and application in experimental settings.

Property Value Source(s)
Molecular Formula CsH1oNa4 [6]
Molecular Weight 162.19 g/mol [6]

CAS Number 2369-89-3 [6]
Appearance Powder, Crystals, or Solid

Purity Typically 295% [6]

Storage Conditions

Keep in a dark place, under an
inert atmosphere, at room

temperature.

1S/C8H10N4/c1-5-3-7(9)12-

InChl 8(10-5)4-6(2)11-12/h3- [6]
4,10H,1,9H2,2H3
LZQISAIVDKZPOR-

InChlKey [6]
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Synthesis and Reactivity: A Regioselective

Approach

The synthesis of the pyrazolo[1,5-a]pyrimidine core is a well-established area of heterocyclic

chemistry. The most common and regioselective route to 7-amino derivatives involves the

cyclocondensation reaction of a 5-aminopyrazole with a suitable three-carbon electrophilic

partner.

The formation of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-amine specifically starts with 3-

amino-5-methylpyrazole. This precursor's reaction with (3-ketonitriles or related reagents leads

to the desired fused ring system. The mechanism is driven by the differential reactivity of the

nitrogen atoms in the aminopyrazole. The exocyclic amino group is more nucleophilic than the
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ring nitrogens, initiating the reaction. Subsequent cyclization and dehydration yield the stable
aromatic pyrazolo[1,5-a]pyrimidine product. This regioselectivity is critical, as it reliably
produces the 7-amino isomer over other potential isomers, ensuring structural consistency.[1]
Studies have shown that reactions involving 3-substituted-5-amino-1H-pyrazoles consistently
yield the corresponding 7-substituted pyrazolo[1,5-a]pyrimidines.[1][2]

Reactants

3-Amino-5-methylpyrazole

B-Ketonitrile
(e.g., Acetoacetonitrile)

Cyclocondensation
(Acid or Base Catalysis,
Reflux in Solvent e.g., EtOH)

Regioselective

Click to download full resolution via product page

Spectroscopic Characterization

The structural elucidation of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-amine and its
derivatives relies heavily on standard spectroscopic techniques. The characterization of related
pyrazolo[1,5-a]pyrimidine structures has been extensively documented, providing a reliable
basis for interpreting spectral data.[3][7][8][9]
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Technique Expected Observations

- Two singlets in the aliphatic region (6 = 2.4-2.7
ppm) corresponding to the two methyl groups
(C2-CHs and C5-CHs).[10]- Two singlets in the
aromatic region (& = 6.0-8.5 ppm) for the

1H NMR protons on the pyrimidine (C6-H) and pyrazole
(C3-H) rings.[8][10]- A broad singlet for the
amino (-NHz) protons, the chemical shift of
which can vary depending on solvent and

concentration.[8]

- Signals for the two methyl carbons (8 = 15-25
ppm).[10]- A series of signals in the aromatic

13C NMR region (o = 85-160 ppm) corresponding to the
carbon atoms of the fused heterocyclic core.[8]
[10]

- N-H stretching vibrations for the primary amine
group, typically appearing as two bands in the
3200-3400 cm~1 region.[7][8]- C-H stretching for

IR Spectroscopy aromatic and methyl groups (~2900-3100
cm~1).- C=N and C=C stretching vibrations
characteristic of the aromatic rings (= 1580-1640
cm~1).[7]

- Amolecular ion peak [M]* at m/z = 162,

corresponding to the molecular weight of the
Mass Spectrometry compound (CsHioNa).[7] Fragmentation patterns

would likely involve the loss of methyl groups or

parts of the pyrimidine ring.[11]

Applications in Research and Drug Development

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the design of kinase inhibitors and
other targeted therapeutics. The 7-amino group of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-
amine provides a crucial handle for further chemical modification, allowing for the synthesis of
extensive compound libraries.
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» Kinase Inhibitors: Numerous pyrazolo[1,5-a]pyrimidine derivatives have been developed as
potent and selective inhibitors of protein kinases, which are critical targets in oncology. For
example, derivatives have been synthesized as selective PI3Kd inhibitors.[4] The core
structure often serves as a hinge-binding motif within the ATP-binding pocket of kinases.

» Anti-inflammatory Agents: The scaffold has been successfully employed to design non-
steroidal anti-inflammatory drugs (NSAIDs).[12] Specifically, 2,5-diarylpyrazolo[1,5-
a]pyrimidin-7-amines have been investigated as cyclooxygenase-2 (COX-2) inhibitors.[3]

» Antitubercular and Antiviral Activity: The pyrazolo[1,5-a]pyrimidin-7(4H)-one variant has been
identified as a promising lead against Mycobacterium tuberculosis.[13] Furthermore, various
7-amine derivatives have been patented for their potential use in treating viral infections.[5]

Viral Proteins

Cyclooxygenase Mycobacterium
(COX-2) tuberculosis Targets

Anti-inflammatory

Protein Kinases
(e.g., PI3KS)

Click to download full resolution via product page

Safety and Handling

As with any laboratory chemical, proper handling of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-
amine is essential. The compound is classified with the GHS07 pictogram, indicating it may
cause skin and eye irritation or be harmful if swallowed or inhaled.[6]

 Signal Word: Warning[6]
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e Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319
(Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

e Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye
protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for
several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

Researchers should always consult the latest Safety Data Sheet (SDS) from their supplier
before handling this compound and use appropriate personal protective equipment (PPE),
including gloves, safety glasses, and a lab coat, within a well-ventilated area or fume hood.

Conclusion

2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a foundational building block in the field of
medicinal chemistry. Its straightforward, regioselective synthesis and the versatile reactivity of
its 7-amino group make it an attractive starting point for the development of novel compounds.
The proven track record of the pyrazolo[1,5-a]pyrimidine scaffold in targeting a multitude of
disease-relevant proteins underscores the continued importance of this compound in academic
and industrial drug discovery efforts. A thorough understanding of its chemical properties,
spectroscopic signatures, and safety profile is paramount for any scientist aiming to leverage its
potential.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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